![molecular formula C15H10I4O5 B124747 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid CAS No. 7069-47-8](/img/structure/B124747.png)

2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Overview

Description

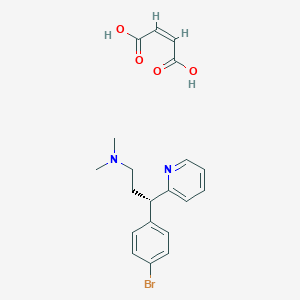

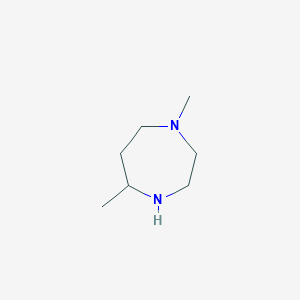

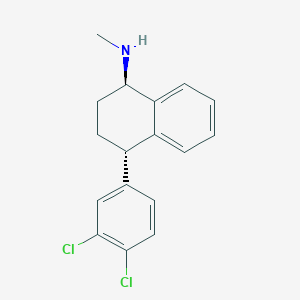

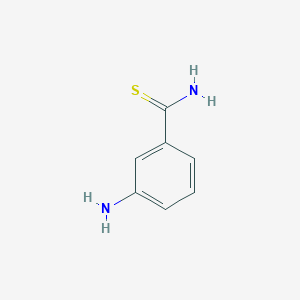

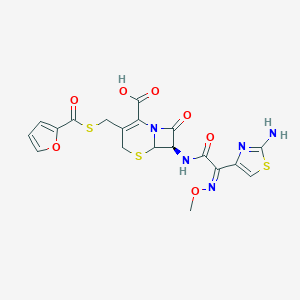

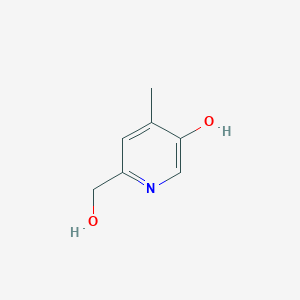

“2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid” is a chemical compound with the molecular formula C15H10I4O5 . It is also known by other names and is related to various other compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two iodine atoms on each of the phenyl rings, which are connected by an ether linkage. The molecule also contains a propanoic acid group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 777.8548 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current sources.Scientific Research Applications

Zebrafish Embryo Development Studies

This compound has been utilized as a positive control to study the effects of certain chemicals like ioxynil (IOX) and diethylstilbestrol (DES) on zebrafish embryos . It helps in understanding the developmental impact of thyroid hormone disruption in aquatic organisms.

Neuroscience Research: Long-Term Potentiation and Depression

Researchers have used this compound to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in the dentate gyrus of urethane-anesthetized male rats . These studies are crucial for understanding memory formation and neurological plasticity.

Thyroid-Stimulating Hormone (TSH) Activity Modulation

The compound has been studied for its influence on the actions of thyroid-stimulating hormone and thyroid-stimulating immunoglobulins in orbital fibroblasts . This is significant for thyroid disease research, particularly in relation to eye health.

Angiogenesis Inhibition

As a deaminated analog of L-thyroxine (T4), 3,5,3’,5’-Tetraiodo Thyrolactic Acid prevents the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine . This application is particularly relevant in cancer research where angiogenesis plays a role in tumor growth.

Thyrointegrin Receptor Antagonism

The compound acts as a thyrointegrin receptor antagonist . By preventing the binding of thyroid hormones, it offers a pathway to study integrin-mediated cell signaling and its implications in various diseases.

Regulation of Thyroid Hormone Secretion

Studies in rats have indicated that 3,5,3’,5’-Tetraiodo Thyrolactic Acid may regulate TSH secretion under in vivo conditions . This could have implications for treatments of thyroid disorders.

Analytical Method Development

It can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production . This highlights its role in pharmaceutical quality assurance.

Cell Surface Receptor Studies

The compound acts at a cell surface receptor to block the angiogenic and tumor cell proliferation action of thyroid hormones, which have been shown to induce tumor growth and angiogenesis . This application is vital for developing targeted therapies in oncology.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3,5,3’,5’-Tetraiodo Thyrolactic Acid is the thyrointegrin receptor . This receptor is located on the cell surface and is involved in the binding of thyroid hormones .

Mode of Action

3,5,3’,5’-Tetraiodo Thyrolactic Acid, a deaminated analog of L-thyroxine (T4), acts as an antagonist to the thyrointegrin receptor . It prevents the binding of thyroid hormones to this receptor , thereby blocking the proangiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine .

Biochemical Pathways

The compound influences many metabolic pathways, primarily those involved in carbohydrate and lipid catabolism . It stimulates the de novo fatty acid synthesis (de novo lipogenesis, DNL) at the hepatic level through both the modulation of gene expression and the rapid activation of cell signaling pathways .

Result of Action

By blocking the proangiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine, 3,5,3’,5’-Tetraiodo Thyrolactic Acid can influence the growth and development of new blood vessels . This could potentially have implications in the treatment of diseases characterized by excessive angiogenesis, such as cancer .

properties

IUPAC Name |

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVLSCJUQYFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519489 | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

CAS RN |

7069-47-8 | |

| Record name | 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)